![molecular formula C12H8BrN3 B1527368 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine CAS No. 1247211-53-5](/img/structure/B1527368.png)
2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine
説明
“2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives have been studied for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyridine derivatives have been described in the Synthesis Analysis section. The reaction involves the formation of a chalcone from 4-bromo acetophenone and vetraldehyde, which is then used to prepare a new series of pyridine derivatives .科学的研究の応用
Antimicrobial Agents
Compounds derived from pyridine, such as “2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine”, have been studied for their potential as antimicrobial agents. These compounds have shown efficacy against various microbial strains, including E. coli , B. mycoides , and C. albicans . The structure-activity relationship (SAR) studies suggest that the chemical structure of these compounds is closely related to their antimicrobial properties .
Optoelectronic Properties
Pyridine derivatives are also significant in the field of optoelectronics. They have been used as blue-emitting materials in organic light-emitting diodes (OLEDs). The electron-deficient unit of imidazopyridine, when combined with donor molecules, exhibits promising optical and electrochemical properties, which are crucial for the development of full-color flat panel displays .
Bcl-2 Inhibitors
In medicinal chemistry, “2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine” plays a role in the synthesis of N-(phenylsulfonyl)benzamides. These compounds act as Bcl-2 inhibitors and are important for treating diseases associated with undesirable Bcl-2 activity, such as cancers and autoimmune diseases .
Synthesis of Fused Heterocyclic Compounds
The pyridine scaffold is an essential core in the chemical structure of various drugs. The synthesis of fused heterocyclic compounds containing the pyridine moiety represents a variety of biological activities. These activities span across different areas, including the development of new pharmaceuticals .
Development of Organic π-Conjugated Fluorophores
Pyridine derivatives are integral in the advancement of organic π-conjugated fluorophores. These compounds have enormous potential in optoelectronic applications, particularly in the creation of full-color flat panel displays. The pyridine core is essential for achieving the required efficiency and device lifetime in electroluminescent displays .
Characterization and Analysis of New Compounds
The pyridine derivatives, including “2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine”, are characterized using various spectroscopic methods such as FT-IR and 1H NMR spectroscopy. These methods help in understanding the properties of synthesized compounds, like thermal stability, molecular weight, and HOMO/LUMO levels, which are vital for further applications in material science .
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine might interact with its targets in a similar manner, leading to changes in the target organism’s biological processes.
Biochemical Pathways
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities , suggesting that this compound may affect the biochemical pathways of Leishmania and Plasmodium species.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
特性
IUPAC Name |
2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHESBDWHZMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



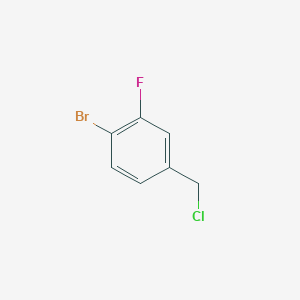


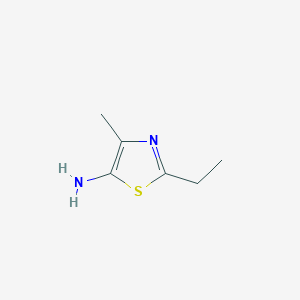
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
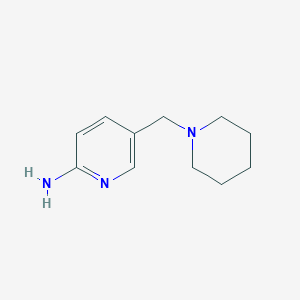

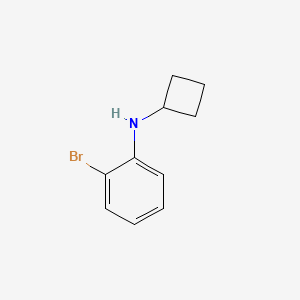

amine](/img/structure/B1527304.png)
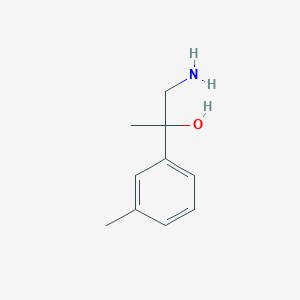

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)